

Toxicological Profile of Dinosam: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dinosam*

Cat. No.: *B1213061*

[Get Quote](#)

Disclaimer: Information regarding the toxicological profile of **Dinosam** is scarce in publicly available literature. **Dinosam** is a dinitrophenol herbicide that is largely considered obsolete. This document provides a comprehensive overview of its known toxicological properties and, where data is lacking, incorporates information from the closely related and more extensively studied compound, Dinoseb (2-sec-butyl-4,6-dinitrophenol), as a surrogate. The structural similarity and identical mode of action—uncoupling of oxidative phosphorylation—make Dinoseb a relevant, albeit not identical, proxy for understanding the potential hazards of **Dinosam**. All data presented for Dinoseb is clearly identified as such.

Executive Summary

Dinosam, a dinitrophenol herbicide, is recognized for its high acute toxicity via oral, dermal, and inhalation routes of exposure. Its primary mechanism of action is the uncoupling of oxidative phosphorylation, which disrupts cellular energy production and can lead to severe systemic effects. While specific quantitative toxicological data for **Dinosam** is limited, data from the surrogate compound Dinoseb indicates a high level of toxicity, with oral LD₅₀ values in rats ranging from 25 to 60 mg/kg. Dinoseb has also been shown to cause reproductive and developmental toxicity in animal studies. The genotoxic and carcinogenic potential of these compounds is not fully elucidated, with some conflicting reports. This guide provides a detailed summary of the available toxicological data, outlines relevant experimental protocols, and visualizes the key mechanistic pathway.

Chemical and Physical Properties

Property	Value	Reference
Chemical Name	2-(1-methylbutyl)-4,6-dinitrophenol	PubChem
Synonyms	DNOSAP, DNAP, 2-sec-Amyl-4,6-dinitrophenol	PubChem
CAS Number	4097-36-3	PubChem
Molecular Formula	C ₁₁ H ₁₄ N ₂ O ₅	PubChem
Molecular Weight	254.24 g/mol	PubChem
Appearance	Yellow Oil	CymitQuimica
Mode of Action	Uncoupler of oxidative phosphorylation via disruption of proton gradient	AERU

Toxicological Data

The following tables summarize the available quantitative toxicological data for **Dinosam** and its surrogate, Dinoseb.

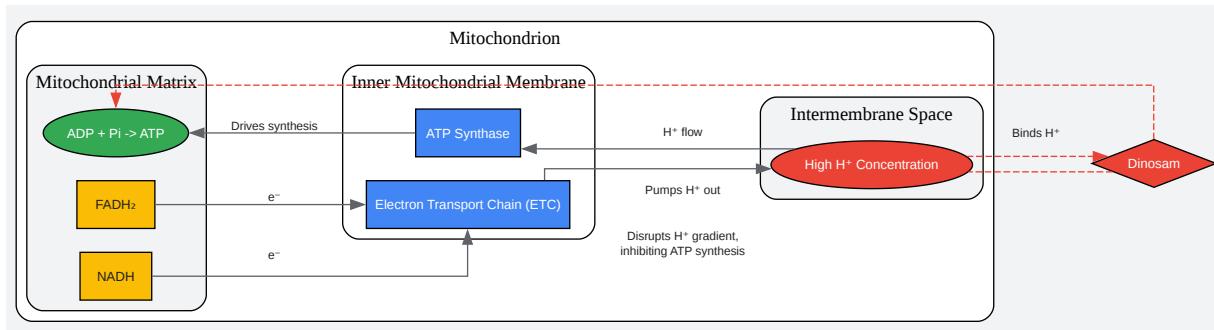
Acute Toxicity

Endpoint	Species	Route	Value	Classification	Reference
Oral LD50 (Dinosam)	Rat	Oral	> 1000 mg/kg	Moderate	AERU
Intraperitoneal LD50 (Dinosam)	Mouse	Intraperitoneal	3.8 mg/kg	High	AERU
Oral LD50 (Dinoseb)	Rat	Oral	25 - 60 mg/kg	High	EXTOXNET, EPA
Dermal LD50 (Dinoseb)	Rabbit	Dermal	80 - 200 mg/kg	High	EXTOXNET
Dermal LD50 (Dinoseb)	Rat	Dermal	80 mg/kg	High	Santa Cruz Biotechnology
Inhalation LC50 (Dinoseb)	Rat	Inhalation	33 - 290 mg/m ³ (4h)	High	Matsumoto et al., 2008

Subchronic and Chronic Toxicity (Data for Dinoseb)

Study Type	Species	Route	NOAEL	LOAEL	Effects Observed at LOAEL	Reference
Subchronic (Male Reproductive)	Rat	Oral	3.8 mg/kg/day	9.1 mg/kg/day	Decreased sperm count, increased abnormal sperm.	U.S. EPA, 1987
Subchronic	Rat	Oral	2.7 mg/kg/day	5.4 mg/kg/day	Increased liver weight.	U.S. EPA, 1987
Chronic (2-year)	Rat	Oral	1 mg/kg/day	3 mg/kg/day	Decreased fetal weights, decreased pup body weights.	OEHHA, 2010

Reproductive and Developmental Toxicity (Data for Dinoseb)


Study Type	Species	Route	NOAEL	LOAEL	Effects Observed at LOAEL	Reference
Reproductive/Developmental Screening	Rat	Oral	2.33 mg/kg/day (Reproductive/Developmental)	0.78 mg/kg/day (Males)	Increased hematocrit in males. Decreased sperm motility and increased abnormal sperm at 7.0 mg/kg/day.	Matsumoto et al., 2008
Developmental	Rabbit	Dermal	1 mg/kg/day	3 mg/kg/day	Maternal mortality, hyperthermia, and fetal hydrocephaly and anophthalmia.	OECD, 2007
Developmental	Rabbit	Oral	3 mg/kg/day	-	Absence of teratogenic effects.	U.S. EPA, 1987

Genotoxicity and Carcinogenicity (Data for Dinoseb)

Assay	System	Result	Reference
Genotoxicity	Eukaryotic cells	Not mutagenic or genotoxic	EXTOXNET
Carcinogenicity	Rat (2-year dietary)	No evidence of carcinogenicity	U.S. EPA, 1987
Carcinogenicity	Mouse (100-week feeding)	No statistically significant, dose-related increase in tumors.	Government of Canada
Carcinogenicity Classification	Agency	Classification	Reference
U.S. EPA	Group D: Not classifiable as to human carcinogenicity.	U.S. EPA, 1987	
U.S. EPA (Peer Review)	Group C: Possible Human Carcinogen.	EPA	

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

Dinosam, like other dinitrophenols, exerts its toxic effects by disrupting the process of oxidative phosphorylation in mitochondria. This process is the primary mechanism for ATP synthesis in cells. **Dinosam** acts as a protonophore, shuttling protons across the inner mitochondrial membrane, thereby dissipating the proton gradient that is essential for ATP synthase to function. This uncoupling of electron transport from ATP synthesis leads to a decrease in cellular energy production and an increase in oxygen consumption and heat generation.

[Click to download full resolution via product page](#)

Mechanism of oxidative phosphorylation uncoupling by **Dinosam**.

Experimental Protocols

The following sections describe generalized experimental protocols for key toxicological studies, based on OECD guidelines. These protocols would be applicable for testing **Dinosam** or related dinitrophenol herbicides.

Acute Oral Toxicity (OECD 423)

- Objective: To determine the acute oral toxicity of a substance.
- Test Animals: Typically, young adult rats of a single sex (usually females) are used.
- Procedure:
 - Animals are fasted prior to dosing.
 - The test substance is administered in a single dose by gavage.
 - A sequential dosing approach is used, starting with a dose expected to be moderately toxic.

- The outcome (survival or death) in the first animal determines the dose for the next animal (either higher or lower).
- Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- A full necropsy is performed on all animals at the end of the observation period.
- Data Analysis: The results are used to classify the substance into a GHS acute toxicity hazard category.

Workflow for an acute oral toxicity study.

In Vivo Micronucleus Test (OECD 474)

- Objective: To detect damage to chromosomes or the mitotic apparatus by identifying micronuclei in erythrocytes.
- Test Animals: Typically, young adult mice or rats.
- Procedure:
 - Animals are treated with the test substance, usually on two or more occasions, 24 hours apart.
 - At least three dose levels are used, along with negative and positive controls.
 - Bone marrow or peripheral blood is collected at appropriate times after the last dose.
 - Erythrocytes are prepared on slides and stained.
 - The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined by microscopic analysis.
- Data Analysis: A statistically significant, dose-related increase in the frequency of micronucleated cells indicates a positive result for genotoxicity.

Reproductive/Developmental Toxicity Screening Test (OECD 421)

- Objective: To provide initial information on the potential effects of a substance on reproduction and development.
- Test Animals: Typically, rats.
- Procedure:
 - Male and female animals are dosed with the test substance for a period before mating, during mating, and for females, throughout gestation and lactation.
 - At least three dose levels are used, along with a control group.
 - Observations include effects on mating performance, fertility, gestation length, parturition, and lactation.
 - Offspring are examined for viability, growth, and any developmental abnormalities.
 - Parental animals and offspring are subjected to a full necropsy.
- Data Analysis: The study aims to identify a No-Observed-Adverse-Effect Level (NOAEL) for parental, reproductive, and developmental toxicity.

Conclusion

The toxicological profile of **Dinosam**, supplemented with data from its structural analogue Dinoseb, reveals a compound of high acute toxicity. The primary mechanism of toxicity, the uncoupling of oxidative phosphorylation, is a well-understood process that leads to systemic effects due to cellular energy deprivation. While data on the chronic toxicity, carcinogenicity, and genotoxicity of **Dinosam** itself is lacking, the information available for Dinoseb suggests potential for reproductive and developmental effects at low doses. Given the high toxicity and data gaps, any potential exposure to **Dinosam** should be treated with extreme caution. Further research would be necessary to fully characterize the toxicological profile of **Dinosam** and to perform a comprehensive human health risk assessment.

- To cite this document: BenchChem. [Toxicological Profile of Dinosam: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1213061#toxicological-profile-of-dinosam\]](https://www.benchchem.com/product/b1213061#toxicological-profile-of-dinosam)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com